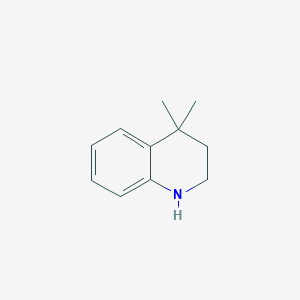

4,4-Dimethyl-1,2,3,4-tetrahydroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

4,4-dimethyl-2,3-dihydro-1H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-11(2)7-8-12-10-6-4-3-5-9(10)11/h3-6,12H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLBKPHWHMIYNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70529293 | |

| Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70529293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20364-31-2 | |

| Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20364-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70529293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Dimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to other biologically active tetrahydroquinoline derivatives. This technical guide provides a comprehensive overview of the synthetic routes available for the preparation of this specific scaffold. While a variety of methods exist for the synthesis of the broader tetrahydroquinoline family, this document will focus on the most pertinent and adaptable strategies for achieving the 4,4-dimethyl substitution pattern. Detailed experimental protocols, tabulated quantitative data, and workflow visualizations are provided to facilitate the practical application of these synthetic methods in a laboratory setting.

Introduction to Tetrahydroquinolines

The 1,2,3,4-tetrahydroquinoline core is a prevalent structural motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities.[1] This has rendered them attractive targets for organic synthesis. General synthetic strategies often involve domino reactions, reduction-reductive amination sequences, and intramolecular cyclizations.[1][2] The synthesis of specifically substituted analogs, such as this compound, requires careful consideration of the synthetic approach to incorporate the gem-dimethyl group at the C4 position.

Synthetic Strategies and Methodologies

Intramolecular Cyclization of N-Arylpropylamine Derivatives

A plausible and effective strategy for the synthesis of 4,4-disubstituted tetrahydroquinolines involves the intramolecular cyclization of appropriately substituted N-arylpropylamine precursors. This method offers good control over the substitution pattern on the heterocyclic ring.

The general workflow for this approach is as follows:

Experimental Protocol (Hypothetical, based on related syntheses):

Step 1: Synthesis of N-Phenyl-3-methyl-3-phenylbutanamide

-

To a solution of 3-methyl-3-phenylbutanoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene, add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours or until the evolution of gas ceases.

-

Remove the excess thionyl chloride/oxalyl chloride under reduced pressure.

-

Dissolve the resulting crude acid chloride in an anhydrous solvent and add it dropwise to a solution of aniline (2.2 eq) in the same solvent at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude amide, which can be purified by recrystallization or column chromatography.

Step 2: Reduction to N-(3-Methyl-3-phenylbutyl)aniline

-

To a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of N-phenyl-3-methyl-3-phenylbutanamide (1.0 eq) in anhydrous THF dropwise.

-

Reflux the reaction mixture for 4-6 hours.

-

Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and water (Fieser workup).

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate under reduced pressure to yield the crude amine, which can be used in the next step without further purification or purified by column chromatography.

Step 3: Intramolecular Cyclization to this compound

-

Add the crude N-(3-methyl-3-phenylbutyl)aniline (1.0 eq) to a pre-heated strong acid catalyst such as polyphosphoric acid (PPA) or concentrated sulfuric acid at 80-100 °C.

-

Stir the mixture at this temperature for 2-4 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Basify the aqueous solution with a strong base (e.g., NaOH pellets or concentrated aqueous solution) to pH > 10.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Table 1: Hypothetical Reaction Parameters and Expected Outcomes

| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) | Purification Method |

| 1 | 3-Methyl-3-phenylbutanoic acid, SOCl₂, Aniline | Dichloromethane | 0 to RT | 14 | 85-95 | Recrystallization |

| 2 | N-Aryl Amide, LiAlH₄ | THF | Reflux | 4-6 | 80-90 | Extraction |

| 3 | N-Aryl Amine, PPA | Neat | 80-100 | 2-4 | 60-75 | Column Chromatography |

Catalytic Hydrogenation of 4,4-Dimethylquinoline

Another viable route is the catalytic hydrogenation of the corresponding quinoline precursor, 4,4-dimethylquinoline. This method is often efficient and clean, provided the starting quinoline is accessible.

Experimental Protocol (General Procedure):

-

In a high-pressure hydrogenation vessel, dissolve 4,4-dimethylquinoline (1.0 eq) in a suitable solvent such as ethanol, methanol, or acetic acid.

-

Add a catalytic amount of a hydrogenation catalyst (e.g., 5-10 mol% of Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂)).

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before pressurizing with hydrogen gas to the desired pressure (typically 50-500 psi).

-

Stir the reaction mixture at a specified temperature (room temperature to 80 °C) for a designated time (6-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

After the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.

-

Remove the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography.

Table 2: Typical Conditions for Catalytic Hydrogenation of Quinolines

| Catalyst | Solvent | H₂ Pressure (psi) | Temperature (°C) | Typical Yield (%) |

| 10% Pd/C | Ethanol | 100-500 | 25-60 | >90 |

| PtO₂ (Adam's catalyst) | Acetic Acid | 50-100 | 25 | >95 |

| Raney Nickel | Ethanol | 500-1000 | 50-100 | Variable |

Characterization Data (Predicted)

The successful synthesis of this compound should be confirmed by standard analytical techniques. Predicted spectral data are provided below for reference.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 6.9-7.2 (m, 4H, Ar-H), 3.8 (br s, 1H, NH), 3.3 (t, 2H, CH₂-N), 1.7 (t, 2H, CH₂-C), 1.3 (s, 6H, 2xCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 145.0, 129.0, 126.5, 121.0, 118.0, 115.0, 42.0, 38.0, 35.0, 30.0 |

| IR (neat, cm⁻¹) | 3350 (N-H stretch), 3050-2850 (C-H stretch), 1600, 1500 (C=C aromatic stretch) |

| Mass Spec (EI, m/z) | 161 (M⁺), 146 (M-CH₃)⁺ |

Conclusion

The synthesis of this compound can be approached through established synthetic methodologies for related heterocyclic systems. Intramolecular cyclization of an N-arylpropylamine derivative provides a rational and controllable route, while catalytic hydrogenation of the corresponding quinoline offers a potentially more direct, though precursor-dependent, alternative. The experimental protocols and data presented in this guide, while based on analogous transformations, provide a solid foundation for the successful laboratory preparation and characterization of this target compound. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific research and development applications.

References

4,4-Dimethyl-1,2,3,4-tetrahydroquinoline chemical properties

An In-depth Technical Guide to the Chemical Properties of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline

Authored by: A Senior Application Scientist

Foreword

The 1,2,3,4-tetrahydroquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1][2] Its prevalence in bioactive molecules, ranging from antiviral and antiarrhythmic drugs to agents for neurodegenerative diseases, underscores the importance of understanding its chemical intricacies.[1][2] This guide focuses on a specific, synthetically valuable derivative: this compound. The introduction of gem-dimethyl groups at the C4 position imparts unique conformational constraints and metabolic stability, making this scaffold particularly attractive for modern drug discovery programs.

This document provides a comprehensive exploration of the core chemical properties of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, spectroscopic signature, reactivity, and established applications, grounding our discussion in mechanistic principles and validated experimental protocols.

Core Molecular Structure and Physicochemical Properties

This compound is characterized by a bicyclic structure where a benzene ring is fused to a piperidine ring, with two methyl groups affixed to the C4 position of the heterocyclic ring.[3] This semi-saturated nature differentiates it from the fully aromatic quinoline, bestowing it with distinct reactivity and solubility profiles.[3]

Key Physicochemical Data

The fundamental properties of this compound are summarized below. These values are critical for experimental design, influencing choices of solvents, reaction conditions, and analytical methods.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 20364-31-2 | [4][5] |

| Molecular Formula | C₁₁H₁₅N | [3][4][5] |

| Molecular Weight | 161.24 g/mol | [3][5] |

| SMILES | CC1(C)CCNC2=C1C=CC=C2 | [3][5] |

| Calculated XLogP3 | 3.2 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 1 | [5] |

| Boiling Point (estimated) | 297–299°C | [3] |

| Solubility (experimental) | Slightly soluble in water | [3] |

Synthesis and Mechanistic Considerations

The synthesis of the tetrahydroquinoline core is a well-explored area of organic chemistry, with numerous strategies developed, including domino reactions, metal-catalyzed processes, and acid-catalyzed ring closures.[1] The construction of the 4,4-disubstituted variant requires specific approaches to install the quaternary carbon center.

Synthetic Strategies

Several routes have been investigated for the synthesis of 2,2-dimethyl- and 4,4-dimethyl-tetrahydroquinolin-4-ones, which serve as key precursors.[6] One of the most effective and direct methods involves the cyclization of aniline derivatives with appropriate ketones under acidic conditions.[3]

A notable modern approach for related structures utilizes a manganese(I) PN₃ pincer catalyst in a one-pot "borrowing hydrogen" cascade reaction between 2-aminobenzyl alcohols and secondary alcohols.[3] This method is highly atom-efficient, producing water as the sole byproduct, and operates under relatively mild conditions (120°C).[3]

Experimental Protocol: Acid-Catalyzed Cyclization

This protocol outlines a representative synthesis of a 4,4-dimethyltetrahydroquinoline derivative, adapted from established methodologies for similar scaffolds. The causality behind this choice rests on its reliability and use of common laboratory reagents.

Objective: To synthesize this compound from aniline and a suitable ketone precursor.

Materials:

-

Aniline

-

4,4-dimethyl-2-cyclohexenone (or equivalent reactive precursor)

-

Concentrated Hydrochloric Acid (HCl) or other strong protic acid

-

Ethanol (or other suitable solvent)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary Evaporator

-

Standard glassware for reflux and extraction

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve aniline (1.0 eq) and 4,4-dimethyl-2-cyclohexenone (1.1 eq) in ethanol.

-

Acid Catalysis: Add a catalytic amount of concentrated HCl (e.g., 0.1 eq) to the mixture. The acid protonates the ketone, activating it for nucleophilic attack by the aniline nitrogen, which initiates the cyclization cascade.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The thermal energy provided overcomes the activation barrier for the intramolecular cyclization and subsequent dehydration steps.

-

Workup: After completion, cool the mixture to room temperature and neutralize the acid with a saturated NaHCO₃ solution until the pH is ~8. This step is crucial to deprotonate the product and quench the catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into dichloromethane (3x volumes). The organic layers are combined.

-

Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product is then purified via flash column chromatography on silica gel to yield the pure this compound.

Visualization of Synthetic Pathway

The following diagram illustrates the key steps in the acid-catalyzed cyclization pathway.

Caption: Acid-catalyzed synthesis of this compound.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Summary of Spectroscopic Data

The following table summarizes the expected spectroscopic features.

| Technique | Characteristic Features |

| ¹H NMR | - Aromatic Protons: Signals in the δ 6.5-7.5 ppm range, showing splitting patterns consistent with a substituted benzene ring. - N-H Proton: A broad singlet, typically δ 3.5-4.5 ppm, which is exchangeable with D₂O. - Aliphatic Protons (C2 & C3): Triplets or multiplets in the δ 1.5-3.5 ppm range. - Methyl Protons (C4): A sharp singlet integrating to 6H, typically in the δ 1.2-1.5 ppm range, which is a key signature of the gem-dimethyl group.[6] |

| ¹³C NMR | - Aromatic Carbons: 4-6 signals in the δ 110-150 ppm range. - Aliphatic Carbons: Signals for C2, C3, and the quaternary C4 in the δ 20-60 ppm range. - Methyl Carbons: A signal for the two equivalent methyl groups around δ 25-30 ppm. |

| Infrared (IR) | - N-H Stretch: A characteristic sharp peak around 3300-3400 cm⁻¹.[6][7] - C-H (sp³) Stretch: Peaks just below 3000 cm⁻¹. - C-H (sp²) Stretch: Peaks just above 3000 cm⁻¹. - C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region. |

| Mass Spec (MS) | - Molecular Ion (M⁺): A peak corresponding to the molecular weight (161.24 m/z). The fragmentation pattern often involves the loss of a methyl group (M-15) as a primary fragmentation pathway.[8][9] |

Chemical Reactivity

The reactivity of this compound is dictated by two primary sites: the nucleophilic secondary amine and the electron-rich aromatic ring.

Reactions at the Nitrogen Center

The lone pair of electrons on the nitrogen atom makes it a potent nucleophile and a weak base. It readily undergoes:

-

N-Alkylation: Reaction with alkyl halides to form N-substituted derivatives.

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Boc Protection: Reaction with Di-tert-butyl dicarbonate (Boc₂O) is a common strategy to temporarily mask the nucleophilicity of the nitrogen during subsequent transformations on the aromatic ring.[6]

Electrophilic Aromatic Substitution (EAS)

The fused benzene ring is activated towards EAS by the electron-donating effect of the amine group. Reactions such as nitration, halogenation, and Friedel-Crafts acylation will proceed, with substitution directed primarily to the para position (C6) relative to the nitrogen.

Visualization of Reactivity

Caption: Key reactivity sites of the this compound core.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is of significant interest due to its role in developing potent and selective therapeutic agents.

-

PPARα/γ Dual Agonists: This scaffold is the foundation for a class of potent Peroxisome Proliferator-Activated Receptor (PPAR) agonists.[2][5] Specifically, derivatives have been designed as dual PPARα/γ agonists, making them promising candidates for the treatment of Type 2 Diabetes (T2D).[3] These compounds can enhance insulin sensitization and modulate lipid metabolism, addressing key pathologies of the disease.[3]

-

Neuroprotective Agents: The broader tetrahydroquinoline class has been explored for its neuroprotective effects. Some analogs inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, and may disrupt the aggregation of amyloid-β plaques.[3]

-

Antimicrobial and Anticancer Activity: Preliminary studies on related tetrahydroquinoline structures have revealed broad-spectrum antimicrobial activity against bacteria and fungi.[3] Furthermore, novel tetrahydroquinolinone derivatives have been synthesized and evaluated for their ability to inhibit colorectal cancer growth by inducing cellular oxidative stress.[10]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from the parent compound, 1,2,3,4-tetrahydroquinoline, and other analogs provide essential guidance.[11][12] It should be handled as a potentially hazardous chemical.

| Hazard Class | Precautionary Statement |

| Acute Toxicity (Oral) | H301: Toxic if swallowed. |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[11][12] |

| Eye Damage/Irritation | H319: Causes serious eye irritation.[12][13] |

| Carcinogenicity | H350: May cause cancer.[11] |

| Aquatic Hazard | H412: Harmful to aquatic life with long lasting effects. |

Handling Recommendations:

-

Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[12]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[11]

Conclusion

This compound is a structurally significant heterocyclic compound with a rich chemical profile. Its synthesis is achievable through established organic reactions, and its structure can be definitively confirmed using standard spectroscopic methods. The scaffold's reactivity is characterized by its nucleophilic nitrogen center and activated aromatic ring, allowing for diverse functionalization. Most importantly, its proven utility as a core for developing potent PPAR agonists highlights its value to the drug discovery community, providing a robust platform for creating next-generation therapeutics for metabolic and other diseases.

References

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajrconline.org [ajrconline.org]

- 3. 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline () for sale [vulcanchem.com]

- 4. pschemicals.com [pschemicals.com]

- 5. a2bchem.com [a2bchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. 1,2,3,4-Tetrahydroquinoline(635-46-1) IR Spectrum [m.chemicalbook.com]

- 8. Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry [jstage.jst.go.jp]

- 9. jsbms.jp [jsbms.jp]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

Spectroscopic Profile of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline. Due to the limited availability of published experimental data for this specific isomer, this document presents predicted spectroscopic characteristics based on the analysis of structurally related compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for acquiring such data are also provided to guide researchers in their analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of 1,2,3,4-tetrahydroquinoline and other methylated analogs.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.8 - 7.2 | Multiplet | 4H | Aromatic protons (H-5, H-6, H-7, H-8) |

| ~ 3.3 - 3.5 | Triplet | 2H | Methylene protons (C2-H₂) |

| ~ 1.8 - 2.0 | Triplet | 2H | Methylene protons (C3-H₂) |

| ~ 1.3 | Singlet | 6H | Methyl protons (2 x C4-CH₃) |

| ~ 3.6 (broad) | Singlet | 1H | Amine proton (N-H) |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 144 | Quaternary aromatic carbon (C-8a) |

| ~ 128 | Aromatic CH (C-5) |

| ~ 126 | Aromatic CH (C-7) |

| ~ 121 | Aromatic CH (C-6) |

| ~ 117 | Quaternary aromatic carbon (C-4a) |

| ~ 114 | Aromatic CH (C-8) |

| ~ 42 | Methylene carbon (C-2) |

| ~ 38 | Quaternary aliphatic carbon (C-4) |

| ~ 30 | Methylene carbon (C-3) |

| ~ 29 | Methyl carbons (2 x C4-CH₃) |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~ 3400 | Medium, Sharp | N-H stretch |

| ~ 3050 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2950 - 2850 | Strong | Aliphatic C-H stretch |

| ~ 1600, 1500 | Medium | Aromatic C=C stretch |

| ~ 1320 | Medium | C-N stretch |

| ~ 750 | Strong | Aromatic C-H bend (ortho-disubstituted) |

Sample preparation: Thin film or KBr pellet.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Proposed Fragment |

| 161 | High | [M]⁺ (Molecular ion) |

| 146 | High | [M - CH₃]⁺ |

| 118 | Medium | [M - C₃H₇]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

2.1.2. ¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer. Data acquisition parameters typically include a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 4.0 s. A total of 16 scans are averaged to obtain a good signal-to-noise ratio.

2.1.3. ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same 400 MHz spectrometer (operating at 100 MHz for ¹³C). A proton-decoupled pulse sequence is used. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.0 s. Approximately 1024 scans are averaged.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Thin Film): A small drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

2.2.2. Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

2.3.1. Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization, or by direct infusion. For GC-MS, a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected.

2.3.2. Ionization and Analysis: Electron ionization (EI) is performed at a standard energy of 70 eV. The resulting fragments are analyzed by a quadrupole or time-of-flight (TOF) mass analyzer. The mass spectrum is recorded over a mass-to-charge ratio (m/z) range of 40-500.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound such as this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

1H NMR spectrum of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this important heterocyclic scaffold, moving from theoretical prediction to experimental protocol and data interpretation.

Introduction: The Structural Significance of this compound

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2] The introduction of gem-dimethyl groups at the C4 position, as in this compound, imparts significant conformational rigidity and steric bulk. This modification can profoundly influence molecular interactions with biological targets, making a precise understanding of its three-dimensional structure and electronic properties essential.

¹H NMR spectroscopy stands as the most powerful tool for the structural verification and conformational analysis of such molecules in solution.[3][4] It provides detailed information on the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling.[5][6]

Molecular Structure and Predicted ¹H NMR Spectral Features

A thorough interpretation of the ¹H NMR spectrum begins with a theoretical analysis of the molecule's structure to predict the expected signals. The structure contains several distinct sets of chemically non-equivalent protons.

Caption: Structure of this compound with proton labeling.

Analysis of Proton Environments

-

Aromatic Protons (H5, H6, H7, H8): Four protons are situated on the benzene ring. Due to the fused, non-aromatic ring, they are chemically distinct. Their signals will appear in the aromatic region of the spectrum, typically between 6.4 and 7.0 ppm.[7]

-

Amine Proton (N¹-H): A single proton attached to the nitrogen. Its chemical shift is highly dependent on solvent, concentration, and temperature. It usually appears as a broad singlet due to quadrupole broadening from the nitrogen atom and potential chemical exchange.

-

Methylene Protons at C² (2H): These two protons are adjacent to the electron-withdrawing nitrogen atom, causing them to be deshielded relative to other aliphatic protons. They are expected to couple with the C³ protons.

-

Methylene Protons at C³ (2H): These two protons are adjacent to both the C² methylene group and the C4 quaternary carbon. They will couple with the C² protons.

-

Gem-Dimethyl Protons at C⁴ (6H): The two methyl groups are chemically equivalent due to free rotation around the C3-C4 single bond. As they are attached to a quaternary carbon with no adjacent protons, their signal will be a singlet, integrating to six protons.

Predicted Chemical Shifts, Multiplicity, and Coupling Constants

The precise spectral parameters can be predicted based on established chemical shift ranges and coupling patterns observed in analogous tetrahydroquinoline structures.[8][9][10]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Typical Coupling Constant (J, Hz) | Integration |

| H5 | ~6.95 | Doublet (d) | J = 7.5 - 8.0 | 1H |

| H6 | ~6.60 | Triplet or ddd | J ≈ 7.5 | 1H |

| H7 | ~6.94 | Triplet or ddd | J ≈ 7.5 | 1H |

| H8 | ~6.46 | Doublet (d) | J = 7.5 - 8.0 | 1H |

| N¹-H | 3.5 - 4.5 (variable) | Broad Singlet (br s) | N/A | 1H |

| H² (CH₂) ** | ~3.30 | Triplet (t) | J = 5.5 - 6.0 | 2H |

| H³ (CH₂) ** | ~1.85 | Triplet (t) | J = 5.5 - 6.0 | 2H |

| C⁴-(CH₃)₂ | ~1.25 | Singlet (s) | N/A | 6H |

Note: The aromatic region may exhibit more complex splitting (e.g., doublet of doublets) due to differing ortho and meta coupling constants. The values presented are based on typical data for the parent 1,2,3,4-tetrahydroquinoline ring system and are subject to solvent effects.[7]

Caption: Key vicinal coupling interaction in the aliphatic ring of the molecule.

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

The acquisition of a clean, high-resolution spectrum is paramount. The following protocol outlines a robust methodology validated for the structural analysis of N-heterocyclic compounds.

Sample Preparation

-

Analyte Weighing: Accurately weigh 5-10 mg of purified this compound directly into a clean, dry NMR tube.

-

Solvent Selection & Addition: Add approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.

-

Causality: CDCl₃ is a preferred initial choice due to its ability to dissolve a wide range of organic compounds and its minimal interference in the spectrum.[11] For compounds with limited solubility or to better resolve N-H protons (which exchange more slowly in DMSO), DMSO-d₆ is an excellent alternative.

-

-

Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved, ensuring a homogeneous solution.

-

Internal Standard (Optional): Tetramethylsilane (TMS) is typically pre-added to the deuterated solvent by the manufacturer and serves as the internal reference (δ = 0.00 ppm).

Spectrometer Setup and Data Acquisition

This protocol is designed for a standard 400 or 500 MHz NMR spectrometer.

-

Instrument Tuning: Insert the sample into the spectrometer. Perform standard lock, tune, and shim procedures to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

-

Spectral Width: Set to approximately 16 ppm to ensure all signals are captured.

-

Number of Scans (NS): Set to 16.

-

Causality: This number provides an excellent signal-to-noise ratio for a sample of this concentration while keeping the experiment time reasonable.

-

-

Relaxation Delay (D1): Set to 2-5 seconds.

-

Causality: A longer delay ensures that all protons, including those with longer relaxation times, have fully relaxed before the next pulse, allowing for accurate integration.[6]

-

-

Acquisition Time (AQ): Set to at least 3-4 seconds to ensure high resolution.

-

-

Initiate Acquisition: Start the experiment.

Caption: Standardized workflow for NMR sample preparation, acquisition, and data processing.

Post-Acquisition: Data Processing and Structural Confirmation

Raw NMR data (the Free Induction Decay, or FID) must be processed to generate the frequency-domain spectrum used for analysis.

-

Fourier Transformation (FT): The FID is converted into the spectrum. An exponential multiplication (line broadening) of 0.3 Hz is typically applied to improve the signal-to-noise ratio without significantly sacrificing resolution.

-

Phase and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat and at zero intensity.

-

Referencing: The spectrum is calibrated by setting the TMS signal to 0.00 ppm. If TMS is not present, the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) can be used.

-

Peak Assignment: Each signal is integrated to determine the relative number of protons it represents. The chemical shift, multiplicity, and integration are used in concert to assign each signal to its corresponding protons in the molecule, as outlined in Table 1.

For unambiguous assignment, especially in the complex aromatic region, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) are invaluable. A COSY spectrum would show cross-peaks between coupled protons, definitively confirming the H²-H³ coupling and the connectivity of the aromatic protons.

Conclusion

The ¹H NMR spectrum of this compound provides a rich fingerprint of its molecular structure. A systematic approach, combining theoretical prediction with a robust experimental and data processing workflow, enables a confident and complete structural elucidation. The characteristic singlet for the six gem-dimethyl protons, coupled with the two triplets of the aliphatic backbone and the distinct pattern of the aromatic region, provides a self-validating dataset for confirming the identity and purity of this important heterocyclic compound.

References

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Interpreting | OpenOChem Learn [learn.openochem.org]

- 4. azooptics.com [azooptics.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. rsc.org [rsc.org]

Introduction: The Analytical Imperative for Substituted Tetrahydroquinolines

An In-depth Technical Guide to the Mass Spectrometry of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous biologically active compounds. The introduction of substituents onto this ring system dramatically influences its physicochemical and pharmacological properties. This compound, with its gem-dimethyl group at a key position, presents a unique analytical challenge. Elucidating its structure and confirming its identity, particularly in complex matrices or as a product of a synthetic route, necessitates a robust analytical technique.

Mass spectrometry (MS), especially when coupled with gas chromatography (GC-MS), stands as the definitive method for this purpose. Its ability to provide precise molecular weight information and produce a characteristic fragmentation "fingerprint" is unparalleled. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the expected mass spectrometric behavior of this compound under electron ionization (EI). We will dissect the causal mechanisms behind its fragmentation, present a predictive analysis based on foundational chemical principles, and provide a field-proven protocol for its analysis.

Section 1: Core Principles of Tetrahydroquinoline Fragmentation

To predict the fragmentation of the 4,4-dimethyl derivative, we must first understand the behavior of the parent 1,2,3,4-tetrahydroquinoline molecule. Under standard 70 eV electron ionization conditions, the fragmentation of saturated nitrogen-containing heterocycles is dominated by a process known as alpha-cleavage .[1][2] This is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.

The driving force for this cleavage is the potent ability of the nitrogen atom to stabilize the resulting positive charge through resonance, forming a stable iminium ion. In the mass spectrum of the unsubstituted 1,2,3,4-tetrahydroquinoline (MW: 133.19), the molecular ion peak (M•+) at m/z 133 is prominent.[3][4] The most significant fragment ion observed is typically at M-1 (m/z 132), resulting from the loss of a hydrogen radical from the C2 position, an example of alpha-cleavage.[5] The presence of alkyl substituents, however, fundamentally alters this pattern by providing alternative, more favorable fragmentation pathways.

Section 2: Predicted Fragmentation Pathways of this compound

The introduction of two methyl groups at the C4 position creates a quaternary carbon center and provides a highly favored route for fragmentation. The molecular weight of this compound (C₁₁H₁₅N) is 161.24 g/mol .

The Molecular Ion (M•+)

Upon electron ionization, the molecule will lose an electron to form the molecular ion, which would be detected at an m/z of 161 . Given the relatively stable fused ring system, this peak is expected to be clearly observable.

Dominant Fragmentation: Alpha-Cleavage and the Formation of a Tertiary Cation

The most energetically favorable fragmentation pathway involves the cleavage of the C3-C4 bond. This is an alpha-cleavage relative to the nitrogen atom (if one considers the entire heterocyclic ring system's electronic influence). The critical outcome of this specific cleavage is the expulsion of a methyl radical (•CH₃, mass 15) and the formation of a resonance-stabilized tertiary carbocation.

The stability of the resulting fragment ion is the paramount factor dictating the fragmentation pattern.[6] The loss of a methyl group is significantly more favorable than the loss of a hydrogen atom from other positions because the resulting positive charge is delocalized and stabilized by both the nitrogen atom and the tertiary carbon center. This leads to the prediction that the base peak (the most intense peak in the spectrum) will be the [M-15]⁺ ion at m/z 146 . This is consistent with studies on other methyl-substituted tetrahydroquinolines, where substitution at the 4-position results in an intense M-15 peak.[5]

Minor Fragmentation Pathways

While the [M-15]⁺ peak is expected to dominate, other minor fragments may be observed. These could include:

-

[M-1]⁺ (m/z 160): Loss of a hydrogen radical, likely from the C2 position. This peak is expected to be of very low intensity compared to the M-15 peak.

-

Further Fragmentation of the [M-15]⁺ Ion: The m/z 146 ion could potentially undergo further fragmentation, such as the loss of ethylene (C₂H₄, mass 28) via a retro-Diels-Alder-type rearrangement, which could produce a fragment at m/z 118. However, the stability of the m/z 146 ion suggests this would be a minor process.

Section 3: Summary of Predicted Mass Spectral Data

The anticipated key ions in the 70 eV EI mass spectrum of this compound are summarized below.

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway | Predicted Relative Intensity |

| 161 | [C₁₁H₁₅N]•⁺ | Molecular Ion | Moderate |

| 146 | [C₁₀H₁₂N]⁺ | Alpha-Cleavage (Loss of •CH₃) | 100% (Base Peak) |

| 160 | [C₁₁H₁₄N]⁺ | Loss of •H | Low |

Section 4: Experimental Protocol for GC-MS Analysis

This protocol outlines a standardized, self-validating method for acquiring the EI mass spectrum of this compound. The choice of a non-polar column like a DB-5ms is based on the general suitability for a wide range of semi-volatile organic compounds, while the temperature program is designed to ensure good chromatographic peak shape and separation from solvent and potential impurities.

Instrumentation & Consumables

-

Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with a 70 eV Electron Ionization (EI) source.[6]

-

Inlet System: Gas chromatograph (GC) with a split/splitless injector.[7]

-

GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms, or equivalent).

-

Carrier Gas: Helium (99.999% purity).

-

Sample: this compound, ~1 mg.

-

Solvent: Dichloromethane or Methanol, HPLC grade.

-

Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the compound.

-

Dissolve the sample in 1 mL of dichloromethane in a clean vial to create a 1 mg/mL stock solution.

-

Perform a serial dilution to create a working solution of approximately 10 µg/mL for analysis.

-

-

GC-MS System Configuration:

-

Injector:

-

Temperature: 250 °C

-

Mode: Splitless (for optimal sensitivity)

-

Injection Volume: 1 µL

-

-

GC Oven Temperature Program:

-

Initial Temperature: 80 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

Carrier Gas:

-

Flow Rate: 1.0 mL/min (constant flow mode).

-

-

MS Parameters:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Energy: 70 eV

-

Mass Range: Scan from m/z 40 to 450.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

-

-

-

Data Acquisition & Analysis:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC).

-

Identify the chromatographic peak corresponding to the target compound.

-

Extract the mass spectrum from the apex of the peak.

-

Analyze the resulting mass spectrum, identifying the molecular ion and key fragment ions. Compare the spectrum against spectral libraries (e.g., NIST, Wiley) if available.[8]

-

Conclusion

The mass spectrometry of this compound is predicted to be defined by a clear and diagnostic fragmentation pattern under electron ionization. The gem-dimethyl substitution at the C4 position provides a low-energy fragmentation channel, leading to the highly favorable loss of a methyl radical. This results in a stable tertiary iminium cation at [M-15]⁺ (m/z 146), which is expected to be the base peak in the spectrum. This distinct feature serves as a powerful analytical marker, allowing for confident identification of this specific isomer and its differentiation from other substituted tetrahydroquinolines. The experimental protocol provided herein offers a robust framework for obtaining high-quality, reproducible mass spectra to validate these predictions and support the critical work of researchers in synthesis and drug development.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Quinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 4. Quinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. uni-saarland.de [uni-saarland.de]

- 7. tips.sums.ac.ir [tips.sums.ac.ir]

- 8. caymanchem.com [caymanchem.com]

An In-depth Technical Guide on 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline and its Derivatives as PPARα/γ Agonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethyl-1,2,3,4-tetrahydroquinoline, with the CAS number 20364-31-2, is a heterocyclic compound that has garnered significant interest in medicinal chemistry. Its rigid, bicyclic structure serves as a versatile scaffold for the development of novel therapeutic agents. This technical guide focuses on the synthesis, chemical properties, and, most importantly, the biological activity of derivatives of this compound as dual agonists for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). These receptors are key regulators of lipid and glucose metabolism, making them attractive targets for the treatment of type 2 diabetes and dyslipidemia.

Physicochemical Properties

The core structure of this compound possesses the following physicochemical properties:

| Property | Value |

| CAS Number | 20364-31-2 |

| Molecular Formula | C₁₁H₁₅N |

| Molecular Weight | 161.24 g/mol |

| Appearance | Pale yellow oil |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Soluble in most organic solvents |

Synthesis of the this compound Core

The synthesis of the this compound core can be achieved through a multi-step process. A general synthetic route is outlined below.

Experimental Protocol: Synthesis of 4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one

A common precursor for the synthesis of this compound is 4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one. The synthesis of this intermediate can be performed as follows:

-

Reaction Setup: A solution of 3,3-dimethylacrylic acid (1.0 eq) in a suitable solvent such as dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Acyl Chloride Formation: Thionyl chloride (1.2 eq) is added dropwise to the solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours to form the corresponding acyl chloride.

-

Friedel-Crafts Acylation: In a separate flask, aniline (1.0 eq) and a Lewis acid catalyst such as aluminum chloride (AlCl₃, 2.5 eq) are dissolved in an appropriate solvent (e.g., dichloromethane).

-

Cyclization: The freshly prepared acyl chloride solution is added dropwise to the aniline-AlCl₃ mixture at 0 °C. The reaction is then heated to reflux and stirred for 12-24 hours.

-

Work-up: The reaction mixture is cooled to room temperature and poured into a mixture of ice and concentrated hydrochloric acid. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford 4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one.

Experimental Protocol: Reduction to this compound

The reduction of the lactam functionality in 4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one yields the desired tetrahydroquinoline core.

-

Reaction Setup: To a solution of 4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in a dry aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere, a reducing agent such as lithium aluminum hydride (LiAlH₄, 2.0 eq) is added portion-wise at 0 °C.

-

Reaction Conditions: The reaction mixture is then heated to reflux and stirred for 4-8 hours.

-

Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting solid is filtered off, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield this compound.

Caption: Synthetic workflow for this compound.

Biological Activity as PPARα/γ Agonists

Derivatives of this compound have been investigated as potent and selective agonists of PPARα and PPARγ. These studies have led to the identification of dual agonists with potential applications in the treatment of metabolic disorders.[1][2]

Data Presentation

The following tables summarize the reported in vitro activity of various this compound derivatives as PPARα and PPARγ agonists. The data is sourced from a quantitative structure-activity relationship (QSAR) study that references the primary literature.[1]

Table 1: PPARγ Binding Affinity and Transactivation Activity

| Compound ID | R Group | PPARγ Binding Affinity (Ki, μM) | hPPARγ Transactivation (% of Rosiglitazone) | hPPARγ Transactivation (EC₅₀, μM) |

| 1 | -CH₂CH₂COOH | >10 | 10 | >10 |

| 2 | -CH(CH₃)COOH | 1.2 | 80 | 0.3 |

| 3 | -OCH₂COOH | 0.9 | 95 | 0.1 |

| 4 | -OCH(CH₃)COOH | 0.5 | 100 | 0.05 |

| 5 | -C(CH₃)₂COOH | >10 | 20 | >10 |

Table 2: PPARα Transactivation Activity

| Compound ID | R Group | hPPARα Transactivation (% of WY-14643) | hPPARα Transactivation (EC₅₀, μM) |

| 1 | -CH₂CH₂COOH | 15 | >10 |

| 2 | -CH(CH₃)COOH | 60 | 1.2 |

| 3 | -OCH₂COOH | 75 | 0.8 |

| 4 | -OCH(CH₃)COOH | 90 | 0.3 |

| 5 | -C(CH₃)₂COOH | 25 | >10 |

Disclaimer: The quantitative data presented in these tables are derived from a secondary source (a QSAR study) that cites the primary research articles. The full text of the primary articles was not available to the author.

Experimental Protocols for Pharmacological Evaluation

The following are generalized experimental protocols for assessing the PPARα and PPARγ agonist activity of compounds, based on standard methodologies in the field. The specific details from the original research on this compound derivatives may vary.

-

Cell Culture: A suitable cell line, such as HEK293T or COS-7, is cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Transient Transfection: Cells are transiently co-transfected with three plasmids:

-

An expression vector for the GAL4 DNA-binding domain fused to the ligand-binding domain (LBD) of human PPARα or PPARγ.

-

A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS).

-

A β-galactosidase expression vector for normalization of transfection efficiency.

-

-

Compound Treatment: After transfection, cells are treated with various concentrations of the test compounds (derivatives of this compound) or a reference agonist (e.g., Rosiglitazone for PPARγ, WY-14643 for PPARα) for 24 hours.

-

Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer. β-galactosidase activity is also measured for normalization.

-

Data Analysis: The fold activation of the reporter gene is calculated relative to the vehicle control. EC₅₀ values and the percentage of maximal activation relative to the reference agonist are determined from the dose-response curves.

Caption: General workflow for a PPAR agonist transactivation assay.

Mandatory Visualization: PPARα/γ Signaling Pathway

The activation of PPARα and PPARγ by agonists like the derivatives of this compound initiates a cascade of molecular events that regulate gene expression. A simplified diagram of this signaling pathway is presented below.

Caption: Simplified PPARα/γ signaling pathway.

Upon entering the cell, the agonist binds to the Ligand Binding Domain (LBD) of the PPARα or PPARγ receptor in the nucleus. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressors and recruitment of coactivators. The activated PPAR then forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimeric complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. The binding of the PPAR/RXR heterodimer to PPREs ultimately leads to the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation, thereby exerting its therapeutic effects.

Conclusion

This compound represents a promising scaffold for the design of novel PPARα/γ dual agonists. The synthetic accessibility of this core structure allows for the exploration of a wide range of derivatives with tailored pharmacological profiles. The data available to date indicates that specific substitutions on the tetrahydroquinoline ring can significantly modulate the potency and selectivity of these compounds for PPARα and PPARγ. Further research, including in vivo studies, is warranted to fully elucidate the therapeutic potential of this class of compounds for the treatment of metabolic diseases.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available information. The experimental protocols provided are generalized and may require optimization. The quantitative data is based on a secondary source and should be verified with the primary literature.

References

The Rising Therapeutic Potential of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Within this class, derivatives bearing a gem-dimethyl substitution at the 4-position are emerging as a promising area of research, demonstrating significant potential across various therapeutic areas, including neuroprotection and cancer therapy. This technical guide provides a comprehensive overview of the current understanding of the biological activities of 4,4-dimethyl-1,2,3,4-tetrahydroquinoline and its closely related analogues, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Neuroprotective and Antioxidant Activities

A significant body of research points to the neuroprotective effects of substituted tetrahydroquinolines, with the 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) derivative serving as a key example.[2][3][4] Studies have demonstrated its ability to mitigate the pathological hallmarks of neurodegenerative diseases like Parkinson's disease (PD) by enhancing the endogenous antioxidant system, normalizing chaperone activity, and suppressing apoptosis.[2][3]

The neuroprotective and antioxidant activities of these derivatives are believed to be mediated, in part, through the modulation of key signaling pathways involved in cellular stress response and inflammation.

Signaling Pathways

// Nodes HTHQ [label="6-Hydroxy-2,2,4-trimethyl-\n1,2,3,4-tetrahydroquinoline (HTHQ)", fillcolor="#FBBC05", fontcolor="#202124"]; Nrf2 [label="Nrf2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ARE [label="Antioxidant Response Element (ARE)", fillcolor="#F1F3F4", fontcolor="#202124"]; AntioxidantEnzymes [label="Antioxidant Enzymes\n(e.g., HO-1, NQO1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen Species (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuroprotection [label="Neuroprotection", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

// Edges HTHQ -> Nrf2 [label="Activates", color="#34A853"]; Nrf2 -> ARE [label="Binds to", color="#4285F4"]; ARE -> AntioxidantEnzymes [label="Induces Expression", color="#4285F4"]; AntioxidantEnzymes -> ROS [label="Scavenges", color="#EA4335"]; ROS -> Neuroprotection [style=dashed, arrowhead=none, color="#5F6368"]; AntioxidantEnzymes -> Neuroprotection [color="#34A853"]; } . Caption: Nrf2-Mediated Antioxidant Response Activated by HTHQ.

// Nodes HTHQ [label="6-Hydroxy-2,2,4-trimethyl-\n1,2,3,4-tetrahydroquinoline (HTHQ)", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ProinflammatoryCytokines [label="Pro-inflammatory Cytokines\n(e.g., TNF-α, IL-6)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Neuroinflammation", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Neuroprotection [label="Neuroprotection", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

// Edges HTHQ -> NFkB [label="Inhibits", color="#EA4335"]; NFkB -> ProinflammatoryCytokines [label="Induces Expression", color="#EA4335"]; ProinflammatoryCytokines -> Inflammation [color="#EA4335"]; Inflammation -> Neuroprotection [style=dashed, arrowhead=none, color="#5F6368"]; HTHQ -> Neuroprotection [color="#34A853"]; } . Caption: Inhibition of NF-κB-Mediated Neuroinflammation by HTHQ.

Anticancer Activity

The tetrahydroquinoline scaffold has been investigated for its anticancer properties. While specific data on 4,4-dimethyl derivatives is limited, studies on broader classes of substituted tetrahydroquinolines have shown promising results against various cancer cell lines.

Quantitative Data for Anticancer Activity of Substituted Tetrahydroquinolines

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 2-Arylquinolines and 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines | HeLa (Cervical Cancer) | 8.3 - 13.15 | [5] |

| PC3 (Prostate Cancer) | 31.37 - 34.34 | [5] | |

| Substituted Tetrahydroquinolinones | HCT-116 (Colon Cancer) | Micromolar concentrations | [6] |

| A549 (Lung Cancer) | Micromolar concentrations | [6] | |

| Morpholine-Substituted Tetrahydroquinolines | A549 (Lung Cancer) | 0.033 | [7] |

Experimental Protocols

Rotenone-Induced Parkinson's Disease Model in Rats

This in vivo model is utilized to assess the neuroprotective effects of compounds against Parkinson's-like pathology.

Workflow:

dot graph experimental_workflow { rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [arrowhead=normal, color="#202124"];

// Nodes AnimalAcclimatization [label="Animal Acclimatization", fillcolor="#F1F3F4", fontcolor="#202124"]; GroupAllocation [label="Group Allocation", fillcolor="#F1F3F4", fontcolor="#202124"]; PD_Induction [label="PD Induction\n(Rotenone Administration)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Treatment [label="Treatment\n(HTHQ or Vehicle)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BehavioralTesting [label="Behavioral Testing", fillcolor="#FBBC05", fontcolor="#202124"]; BiochemicalAnalysis [label="Biochemical & Histological Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges AnimalAcclimatization -> GroupAllocation; GroupAllocation -> PD_Induction; PD_Induction -> Treatment; Treatment -> BehavioralTesting; BehavioralTesting -> BiochemicalAnalysis; BiochemicalAnalysis -> DataAnalysis; } . Caption: Workflow for the Rotenone-Induced Parkinson's Disease Model.

Methodology:

-

Animal Model: Male Wistar rats are commonly used.

-

Induction of Parkinsonism: Rotenone, a pesticide that inhibits complex I of the mitochondrial respiratory chain, is administered to induce neurodegeneration.

-

Treatment: The test compound, such as HTHQ, is administered at varying doses (e.g., 25 mg/kg and 50 mg/kg) to different groups of rotenone-treated rats.[2] A control group receives the vehicle, and another group may receive a standard drug like rasagiline for comparison.[2]

-

Assessment: The neuroprotective effects are evaluated through:

-

Behavioral tests: To assess motor coordination and function.

-

Biochemical assays: To measure markers of oxidative stress (e.g., 8-isoprostane, lipid and protein oxidation products), antioxidant enzyme activity, and levels of inflammatory mediators.[4]

-

Histological analysis: To examine the morphology of brain tissue and the expression of tyrosine hydroxylase, a marker for dopaminergic neurons.[4]

-

Gene expression analysis: To quantify the mRNA levels of antioxidant genes (e.g., Nrf2, Foxo1), heat shock proteins, and pro-inflammatory cytokines.[2][3]

-

In Vitro Cytotoxicity Assays

1. MTT Assay: This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Methodology:

-

Cell Culture: Cancer cell lines (e.g., A549, HCT-116) and non-malignant control cells are seeded in 96-well plates.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

-

MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The half-maximal inhibitory concentration (IC50) is then calculated.[8]

2. SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells.

Methodology:

-

Cell Culture and Treatment: Similar to the MTT assay, cells are cultured and treated with the test compounds.

-

Cell Fixation: Cells are fixed to the plate, typically with trichloroacetic acid (TCA).

-

SRB Staining: The fixed cells are stained with SRB dye.

-

Washing and Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized.

-

Measurement: The absorbance is read, and the IC50 value is determined, which represents the concentration of the compound that inhibits cell growth by 50%.[9]

Conclusion and Future Directions

The available evidence strongly suggests that this compound derivatives and their close analogues are a promising class of compounds with significant therapeutic potential, particularly in the realms of neuroprotection and oncology. The neuroprotective effects of HTHQ, mediated through the activation of the Nrf2 antioxidant pathway and inhibition of NF-κB-driven inflammation, highlight a clear mechanism of action that warrants further investigation. While the anticancer data for the specific 4,4-dimethyl scaffold is still emerging, the potent activity of related substituted tetrahydroquinolines against various cancer cell lines provides a strong rationale for the synthesis and evaluation of novel 4,4-dimethyl analogues.

Future research should focus on:

-

Synthesizing a broader library of this compound derivatives to establish a clear structure-activity relationship (SAR).

-

Screening these novel compounds against a wider range of cancer cell lines and in various models of neurodegenerative diseases.

-

Elucidating the precise molecular targets and signaling pathways modulated by these compounds.

-

Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their drug-like characteristics.

References

- 1. Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Pivot: 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline as a Cornerstone for Synthetic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmacologically active compounds.[1] Within this esteemed class, 4,4-dimethyl-1,2,3,4-tetrahydroquinoline emerges as a particularly intriguing synthetic precursor. The gem-dimethyl substitution at the C4 position introduces unique steric and electronic properties, influencing the reactivity of the heterocyclic ring and providing a valuable anchor for constructing complex molecular architectures. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its strategic application in the development of novel chemical entities. We will delve into the nuanced chemistry of this versatile building block, offering field-proven insights into its functionalization and its role in the generation of compounds with significant therapeutic potential.

The Genesis: Synthesis of the this compound Core

The construction of the this compound framework can be achieved through several synthetic strategies, primarily involving the cyclization of appropriately substituted anilines. A common and effective approach is the acid-catalyzed reaction of an aniline with a suitable carbonyl compound, followed by reduction.

Synthetic Pathway: From N-Isopropylaniline to the Tetrahydroquinoline Ring

A plausible and adaptable synthesis commences with the reaction of an N-substituted aniline with a source of the C3 and C4 carbons, incorporating the gem-dimethyl group. One such strategy involves the reaction of an aniline with mesityl oxide or a related α,β-unsaturated ketone, followed by a cyclization and reduction sequence. A well-documented approach for a related 2,2-dimethyl analogue involves the reaction of aniline with 3-acetoxy-3-methylbut-1-yne catalyzed by copper(I) chloride to form a 1,2-dihydroquinoline intermediate, which can then be reduced.[2]

Experimental Protocol: Synthesis of 2,2-Dimethyl-1,2-dihydroquinoline (A precursor to the saturated analog)

-

Materials: 3-Acetoxy-3-methylbut-1-yne, Aniline, Copper(I) chloride (CuCl), Tetrahydrofuran (THF, dry), Saturated aqueous Ammonium Chloride (NH4Cl), Brine, Magnesium Sulfate (MgSO4).

-

Procedure:

-

To a solution of 3-acetoxy-3-methylbut-1-yne (1.0 eq) in dry THF, add aniline (1.1 eq) over 5 minutes.

-

Add CuCl (0.1 eq) to the mixture and stir at reflux for 3 hours.

-

Add another portion of CuCl (0.1 eq) and continue refluxing for an additional 1 hour.

-

After cooling, concentrate the solution under reduced pressure.

-

Pour the residue into water and extract with diethyl ether.

-

Wash the combined organic extracts with saturated aqueous NH4Cl and then brine.

-

Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.

-

Purify the residue by distillation to yield the 1,2-dihydro-2,2-dimethylquinoline.[2]

-

The subsequent step to obtain the fully saturated this compound would involve a catalytic hydrogenation of the corresponding 4,4-dimethyl-1,2-dihydroquinoline.

Experimental Protocol: Catalytic Hydrogenation

-

Materials: 4,4-Dimethyl-1,2-dihydroquinoline, Palladium on carbon (Pd/C, 10%), Ethanol or Ethyl Acetate, Hydrogen gas (H2).

-

Procedure:

-

Dissolve the 4,4-dimethyl-1,2-dihydroquinoline in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm).[3]

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by distillation or chromatography if necessary.

-

Diagram: Synthetic Workflow

Caption: A general synthetic workflow for this compound.

Characterization and Physicochemical Properties

Table 1: Predicted Physicochemical and Spectroscopic Data

| Property | Predicted Value/Characteristic Features |

| Molecular Formula | C₁₁H₁₅N |

| Molecular Weight | 161.24 g/mol |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃, 400 MHz) | * δ 6.5-7.2 ppm: Multiplets corresponding to the four aromatic protons. * δ ~3.3 ppm: A broad singlet for the NH proton. * δ ~3.2 ppm: A triplet for the two protons at the C2 position. * δ ~1.7 ppm: A triplet for the two protons at the C3 position. * δ ~1.3 ppm: A singlet for the six protons of the two methyl groups at the C4 position. |

| ¹³C NMR (CDCl₃, 100 MHz) | * δ 140-150 ppm: Quaternary aromatic carbon attached to nitrogen. * δ 115-130 ppm: Aromatic CH carbons. * δ ~42 ppm: C2 carbon. * δ ~35 ppm: C4 carbon (quaternary). * δ ~30 ppm: C3 carbon. * δ ~29 ppm: Methyl carbons. |

| IR (Infrared) (neat) | * ~3400 cm⁻¹: N-H stretching vibration. * ~2950-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups. * ~1600, 1500 cm⁻¹: C=C stretching vibrations of the aromatic ring. |

| Mass Spectrometry (EI) | * m/z 161: Molecular ion (M⁺). * m/z 146: Fragment corresponding to the loss of a methyl group ([M-CH₃]⁺). |

Reactivity and Functionalization: A Precursor's Potential

The synthetic utility of this compound lies in its versatile reactivity, allowing for functionalization at several key positions. The presence of the NH group and the activated aromatic ring provides multiple handles for chemical modification.

N-Functionalization: Expanding the Molecular Framework

The secondary amine of the tetrahydroquinoline ring is a nucleophilic center that readily undergoes a variety of functionalization reactions, including alkylation and acylation.

N-alkylation introduces substituents on the nitrogen atom, which can significantly modulate the biological activity of the resulting derivatives. A one-pot tandem reduction of a quinoline followed by reductive alkylation with an aldehyde or ketone, catalyzed by an arylboronic acid, is a modern and efficient method.[4]

Experimental Protocol: N-Alkylation via Reductive Amination

-

Materials: this compound, Aldehyde or Ketone, Hantzsch ester, 3-Trifluoromethylphenylboronic acid, 1,2-Dichloroethane (DCE).

-

Procedure:

-

In a reaction tube, combine this compound (1.0 eq), the desired aldehyde or ketone (1.0 eq), Hantzsch ester (3.5 eq), and 3-trifluoromethylphenylboronic acid (25 mol%).[4]

-

Add DCE as the solvent.

-

Seal the tube and heat the mixture at 60 °C for 12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and purify by column chromatography on silica gel.[4]

-

Diagram: N-Alkylation Mechanism

Caption: A simplified mechanism for the reductive N-alkylation of this compound.

N-acylation with acyl chlorides or anhydrides provides access to a wide range of amide derivatives, which are common motifs in pharmaceuticals.

C-Functionalization: Modifying the Aromatic Core

The benzene ring of the tetrahydroquinoline scaffold is activated towards electrophilic aromatic substitution, allowing for the introduction of various functional groups.

Friedel-Crafts acylation is a powerful tool for introducing acyl groups onto the aromatic ring, typically at the C6 or C8 position. The regioselectivity of this reaction can be influenced by the nature of the N-substituent and the reaction conditions.[5] For an unprotected NH group, acylation often occurs preferentially at the C6 position due to electronic effects.

Experimental Protocol: Friedel-Crafts Acylation

-

Materials: this compound, Acyl chloride or Anhydride, Lewis Acid (e.g., AlCl₃), Dichloromethane (DCM) or other suitable solvent.

-

Procedure:

-

Dissolve the this compound in a dry, inert solvent like DCM.

-

Cool the solution in an ice bath.

-

Slowly add the Lewis acid (e.g., AlCl₃) portion-wise.

-

Add the acylating agent (acyl chloride or anhydride) dropwise.

-

Allow the reaction to stir at low temperature and then warm to room temperature.

-

Monitor the reaction by TLC.

-

Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.

-

Extract the product with an organic solvent, wash, dry, and purify by chromatography or recrystallization.

-

Diagram: Friedel-Crafts Acylation Regioselectivity

Caption: Expected regioselectivity in the Friedel-Crafts acylation of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable starting point for the synthesis of a diverse array of bioactive molecules. While specific drugs derived directly from this precursor are not widely publicized, the broader class of tetrahydroquinoline derivatives has shown significant promise in various therapeutic areas.

RORγ Modulators

Retinoic acid receptor-related orphan receptor gamma (RORγ) is a nuclear receptor that plays a crucial role in the immune system and has been identified as a therapeutic target for autoimmune diseases and certain cancers. Several patents disclose substituted tetrahydroquinolinone compounds as RORγ modulators.[6] The 4,4-dimethyl substitution can provide a key structural element for optimizing binding to the receptor.

Anticancer Agents